1-(3-Bromophenyl)cyclobutanol

Übersicht

Beschreibung

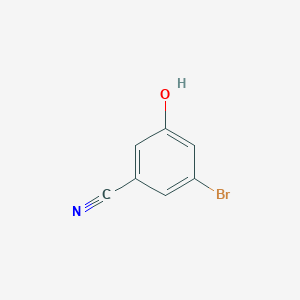

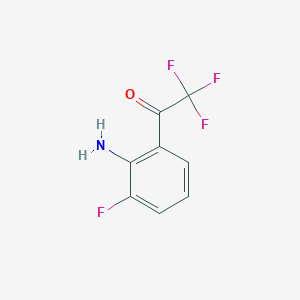

“1-(3-Bromophenyl)cyclobutanol” is a chemical compound with the CAS Number: 210826-67-8 . It has a molecular weight of 227.1 . The IUPAC name for this compound is 1-(3-bromophenyl)cyclobutan-1-ol . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “1-(3-Bromophenyl)cyclobutanol” is 1S/C10H11BrO/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7,12H,2,5-6H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“1-(3-Bromophenyl)cyclobutanol” is a solid at room temperature . It has a molecular weight of 227.1 . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Pharmacology

1-(3-Bromophenyl)cyclobutanol: has potential applications in pharmacology due to its structural properties. It can be used as a precursor for synthesizing various pharmacologically active molecules. For instance, its bromophenyl group can be utilized in the creation of anti-arrhythmic agents , where it may contribute to the pharmacokinetic properties of the drug.

Organic Synthesis

In organic synthesis, 1-(3-Bromophenyl)cyclobutanol serves as a versatile building block. Its cyclobutanol core can be involved in ring expansion reactions or serve as a scaffold for the synthesis of more complex cyclobutane-containing natural products, which are known for their potent biological activities .

Materials Science

The compound’s unique structure makes it suitable for materials science research, particularly in the development of new polymeric materials. The strained cyclobutane ring can impart unique mechanical properties to polymers, potentially leading to materials with novel features .

Analytical Chemistry

In analytical chemistry, 1-(3-Bromophenyl)cyclobutanol could be used as a standard or reference compound in chromatographic analysis due to its distinct chemical signature. It may also play a role in the development of new analytical methods for detecting related compounds .

Biochemistry

Biochemically, 1-(3-Bromophenyl)cyclobutanol might be investigated for its interaction with biological macromolecules. It could be used to study enzyme-substrate interactions, particularly with enzymes that process cyclic compounds .

Environmental Science

This compound could be explored for its environmental impact, such as its biodegradability or potential as a bioaccumulative substance. Understanding its behavior in the environment is crucial for assessing its safety and ecological footprint .

Agriculture

In agriculture, research could focus on the compound’s potential use as a precursor for agrochemicals. Its bromophenyl group might be useful in the synthesis of pesticides or herbicides that require specific structural features for their activity .

Food Industry

While not directly used in food, 1-(3-Bromophenyl)cyclobutanol could be studied for its indirect applications, such as its role in the synthesis of food-grade dyes or flavor compounds. Its reactivity might allow for the creation of novel additives or processing aids .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(3-bromophenyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7,12H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDSPZIVLQFVPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC(=CC=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-4-chlorothieno[3,2-D]pyrimidine](/img/structure/B1289557.png)

![2-{1,4-Dioxaspiro[4.5]decan-8-yl}acetaldehyde](/img/structure/B1289585.png)

![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289592.png)

![1-[(2-Fluorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1289602.png)